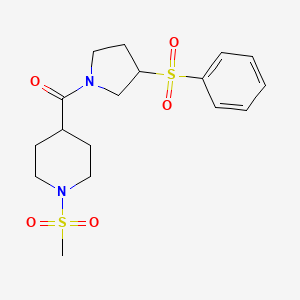
(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H24N2O5S2 and its molecular weight is 400.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule with the molecular formula C17H24N2O5S2 and a molecular weight of 400.51 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects.
Chemical Structure
The compound's structure comprises a piperidine ring and a pyrrolidine ring, both substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of methylsulfonyl and phenylsulfonyl groups suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Compounds containing piperidine and pyrrolidine rings have been studied for their ability to inhibit pro-inflammatory cytokines.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress.
- Enzyme Inhibition : The sulfonyl groups may play a role in inhibiting specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of inflammatory markers. For instance, it has been shown to reduce interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies
- Anti-inflammatory Activity : A study conducted on various piperidine derivatives revealed that compounds similar to this compound significantly inhibited IL-1β release by approximately 35% at a concentration of 10 µM .
- Neuroprotective Effects : Another research effort focused on the neuroprotective capabilities of related compounds, where it was found that certain derivatives could prevent neuronal cell death induced by oxidative stress, suggesting a possible therapeutic application in neurodegenerative diseases .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-25(21,22)19-11-7-14(8-12-19)17(20)18-10-9-16(13-18)26(23,24)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKECVEOAJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













